
Cyclopentane-1,1-dimethanol, dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentane-1,1-dimethanol, dicarbamate is a chemical compound with the molecular formula C₉H₁₆N₂O₄ It is known for its unique structure, which includes a cyclopentane ring substituted with two methanol groups and two carbamate groups
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentane-1,1-dimethanol, dicarbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclopentane-1,1-dimethanol with phosgene to form the corresponding chloroformate intermediate. This intermediate is then reacted with ammonia or an amine to yield the dicarbamate product. The reaction conditions typically involve the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Cyclopentane-1,1-dimethanol, dicarbamate undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The carbamate groups can be reduced to form amines.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1,1-dimethanol, diamine.
Substitution: Halogenated cyclopentane derivatives.
科学研究应用
Cyclopentane-1,1-dimethanol, dicarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of polymers, resins, and other materials.
作用机制
The mechanism of action of cyclopentane-1,1-dimethanol, dicarbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the target molecule.
相似化合物的比较
Cyclopentane-1,1-dimethanol, dicarbamate can be compared with other similar compounds, such as:
Cyclopentane-1,1-dimethanol: Lacks the carbamate groups, making it less reactive in certain chemical reactions.
Cyclopentane-1,1-dicarboxylic acid: Contains carboxylic acid groups instead of carbamates, leading to different chemical properties and reactivity.
Cyclopentane-1,1-dimethanol, diamine: Contains amine groups instead of carbamates, which can affect its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of methanol and carbamate groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
属性
CAS 编号 |
25451-50-7 |
|---|---|
分子式 |
C9H16N2O4 |
分子量 |
216.23 g/mol |
IUPAC 名称 |
[1-(carbamoyloxymethyl)cyclopentyl]methyl carbamate |
InChI |
InChI=1S/C9H16N2O4/c10-7(12)14-5-9(3-1-2-4-9)6-15-8(11)13/h1-6H2,(H2,10,12)(H2,11,13) |
InChI 键 |
OMRAPVPZNVLTSF-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)(COC(=O)N)COC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


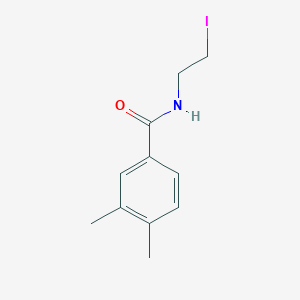



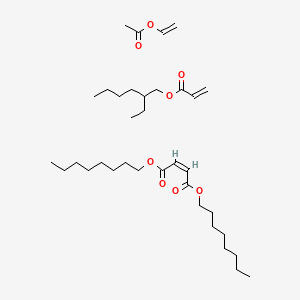
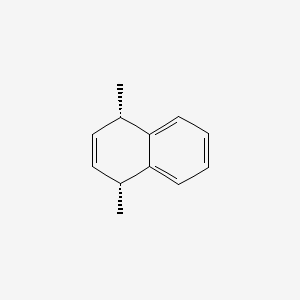
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

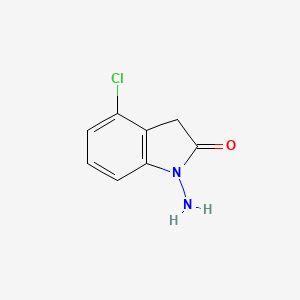
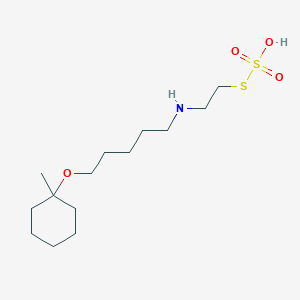
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
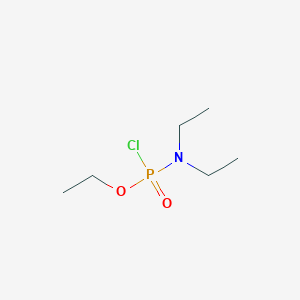
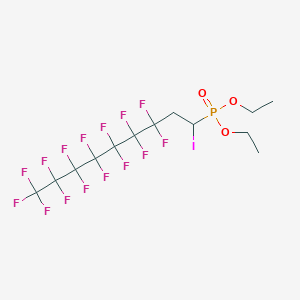
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
